Tetrabutylammonium difluorotriphenylsilicate(IV)

Catalog No.
S634063
CAS No.
163931-61-1
M.F
C34H51F2NSi
M. Wt
539.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium difluorotriphenylsilicate(IV)

CAS Number

163931-61-1

Product Name

Tetrabutylammonium difluorotriphenylsilicate(IV)

IUPAC Name

difluoro(triphenyl)silanuide;tetrabutylazanium

Molecular Formula

C34H51F2NSi

Molecular Weight

539.9 g/mol

InChI

InChI=1S/C18H15F2Si.C16H36N/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-15H;5-16H2,1-4H3/q-1;+1

InChI Key

RQBKGJOQACIQDG-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Si-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F

Synonyms

N,N,N-Tributyl-1-butanaminium (TB-5-11)-Difluorotriphenylsilicate(1-); TBAT; Tetrabutylammonium Triphenyldifluorosilicate; Tetrabutylammonium Triphenylsilyl Difluoride; Tetrabutylammonium(1+) Difluorotriphenylsilicate(1-)

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Si-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F

Tetrabutylammonium difluorotriphenylsilicate(IV) is an organic compound with the molecular formula C34H51F2NSi and a molecular weight of approximately 539.88 g/mol. It is characterized by its white to almost white crystalline appearance and is soluble in most organic solvents. This compound is primarily utilized as a catalyst and surfactant in various

TBAT is classified as a hazardous material. Here are some key safety points:

  • Corrosive: Causes severe skin burns and eye damage [].
  • Toxic: Specific toxicity data is not available, but should be handled with caution due to its potential health risks.
  • Air and Moisture Sensitive: Decomposes upon exposure to air and moisture. Requires storage under inert gas and at low temperatures [].
, particularly those involving nucleophilic substitutions and catalysis in organic synthesis. It is known to facilitate reactions such as:

  • Nucleophilic substitution reactions, where it can stabilize intermediates.
  • Catalytic processes, particularly in the formation of siloxanes, due to its silicon component.
  • Fluorination reactions, where the difluorotriphenylsilicate moiety plays a crucial role .

While specific biological activity data on tetrabutylammonium difluorotriphenylsilicate(IV) is limited, its structural components suggest potential interactions with biological systems. Compounds containing silicon and fluorine have been studied for their antimicrobial properties, although direct studies on this compound are scarce. Its surfactant properties may also imply some level of biological compatibility, making it suitable for applications in drug delivery systems or as an emulsifier in pharmaceutical formulations .

The synthesis of tetrabutylammonium difluorotriphenylsilicate(IV) typically involves the reaction of tetrabutylammonium fluoride with triphenylsilicon difluoride. The general procedure can be summarized as follows:

  • Preparation of Tetrabutylammonium Fluoride: Tetrabutylammonium bromide is treated with a fluoride source to obtain tetrabutylammonium fluoride.
  • Reaction with Triphenylsilicon Difluoride: Tetrabutylammonium fluoride is then reacted with triphenylsilicon difluoride under controlled conditions (temperature and solvent choice) to yield tetrabutylammonium difluorotriphenylsilicate(IV).
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level .

Tetrabutylammonium difluorotriphenylsilicate(IV) has several applications across different fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly for reactions involving silicon compounds.
  • Surfactant: Its surfactant properties make it useful in formulations for pharmaceuticals and cosmetics.
  • Material Science: The compound can be employed in the development of advanced materials, including silicone-based polymers and coatings .

Interaction studies of tetrabutylammonium difluorotriphenylsilicate(IV) focus on its behavior in various chemical environments. Research indicates that it can interact favorably with other organosilicon compounds, enhancing their reactivity. Additionally, studies on its surfactant properties suggest potential interactions with lipid membranes, which could influence drug delivery mechanisms or biocompatibility .

Tetrabutylammonium difluorotriphenylsilicate(IV) shares structural similarities with several other organosilicon compounds. Below are some comparable compounds along with a brief comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Tetrabutylammonium fluorideC16H36FNUsed primarily as a fluoride source; less complex structure.
TriphenylsilaneC18H15SiLacks fluorine; used in various silicon chemistry applications.
Tetrabutylammonium bromideC16H36BrNHalogenated ammonium salt; serves different catalytic roles.
DiphenyldichlorosilaneC12H10Cl2SiChlorinated variant; used in silane coupling reactions.

Tetrabutylammonium difluorotriphenylsilicate(IV) stands out due to its unique combination of tetrabutylammonium cation and difluorotriphenylsilicate anion, which enhances its reactivity and versatility compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

Explore Compound Types